

Optimizing (S)-Dexfadrostat dosage for maximal efficacy

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Compound of Interest

Compound Name: (S)-Dexfadrostat

CAS No.: 102676-87-9

Cat. No.: B10820026

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Technical Support Center: (S)-Dexfadrostat

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing (S)-Dexfadrostat dosage for maximal efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for (S)-Dexfadrostat?

(S)-Dexfadrostat, also known as dexfadrostat phosphate (DP13), is a novel and potent inhibitor of aldosterone synthase (CYP11B2).[1][2][3][4] It specifically targets the final steps in the biosynthesis of aldosterone, thereby reducing its production.[5] This targeted action addresses the root cause of conditions like primary aldosteronism, which is characterized by the excessive and uncontrolled production of aldosterone.[4][6]

Q2: What is the recommended starting dose for (S)-Dexfadrostat in clinical studies?

Based on Phase 2 clinical trial data, a 4 mg once-daily oral dose is considered an effective starting dose for correcting the aldosterone-to-renin ratio (ARR) and ambulatory systolic blood

pressure (aSBP).[7]

Q3: How quickly can a therapeutic effect be observed?

Reductions in the biochemical and clinical manifestations of hyperaldosteronism, such as a decrease in ARR and blood pressure, have been observed as early as day 14 of treatment with **(S)-Dexfandrostat**.[7]

Q4: Is there a dose-dependent effect on efficacy?

Yes, a dose-dependent correction of ARR and aSBP has been observed.[7] However, studies have shown that a 12 mg dose did not provide additional clinical benefit compared to an 8 mg dose.[7]

Q5: What are the main safety findings associated with **(S)-Dexfandrostat**?

(S)-Dexfandrostat has been well-tolerated in clinical trials at doses up to 16 mg.[1][2] No serious adverse events were reported in the Phase 2 trial, and all treatment-emergent adverse events were mild to moderate.[8] Importantly, there was no evidence of drug-induced adrenal insufficiency.[1][2]

Troubleshooting Guide

Issue	Potential Cause	Recommended Action
<p>Insufficient reduction in aldosterone-to-renin ratio (ARR) at 4 mg dose.</p>	<p>Endocrine counter-regulation.</p>	<p>In some cases, the 4 mg dose may not sustain 24-hour aldosterone suppression after prolonged treatment due to endocrine counter-regulation. [1][2] Consider increasing the dose to 8 mg once daily, as this has been shown to provide sustained suppression.[1][2]</p>
<p>No additional improvement in blood pressure at 12 mg compared to 8 mg.</p>	<p>Efficacy plateau.</p>	<p>Phase 2 data suggests that the clinical benefit of (S)-Dexfadrostat may plateau after the 8 mg dose.[7] Continuing with the 8 mg dose is recommended to minimize potential off-target effects and patient burden.</p>
<p>Concerns about off-target effects on cortisol production.</p>	<p>Inhibition of CYP11B1.</p>	<p>(S)-Dexfadrostat is highly selective for CYP11B2 over CYP11B1.[5] At therapeutic doses (4-12 mg), no significant changes in blood cortisol levels have been observed.[7] [8] Partial inhibition of cortisol production has been noted at higher doses (≥ 16 mg/day) in healthy volunteers.[9][10] Adhering to the recommended therapeutic dose range should mitigate this risk.</p>

Quantitative Data Summary

Table 1: Summary of Efficacy Data from Phase 2 Clinical Trial in Patients with Primary Aldosteronism[7][8][11]

Parameter	Baseline (Mean)	End of Treatment (Mean)	Least-Squares Mean Change	p-value
Aldosterone-to-Renin Ratio (ARR)	15.3	0.6	-2.5 (log-normal values)	< 0.0001
24h Ambulatory Systolic Blood Pressure (aSBP)	142.6 mmHg	131.9 mmHg	-10.7 mmHg	< 0.0001

Table 2: Dose-Dependent Changes in Ambulatory Systolic Blood Pressure (aSBP)[7]

Dose Group	Least-Squares Mean Change in aSBP
4 mg	-5.4 mmHg
8 mg	-7.5 mmHg

Experimental Protocols

Protocol: Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled Trial for **(S)-Dexfadrostat** in Primary Aldosteronism[7][8][11]

1. Participant Population:

- Adults diagnosed with Primary Aldosteronism (PA).
- Office systolic blood pressure between 145–190 mmHg.

2. Study Design:

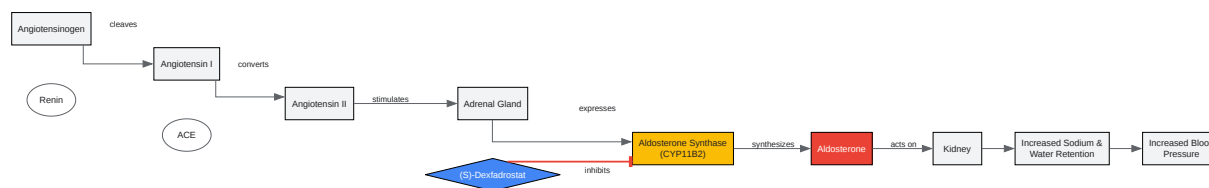
- Run-in Period: 2-week single-blind placebo run-in.

- Treatment Period: 8-week double-blind treatment period. Participants are randomized (1:1:1) to receive one of the following oral doses once daily:
 - 4 mg **(S)-Dexfandrostat** phosphate
 - 8 mg **(S)-Dexfandrostat** phosphate
 - 12 mg **(S)-Dexfandrostat** phosphate
- Withdrawal Period: 2-week single-blind placebo withdrawal period.

3. Key Assessments:

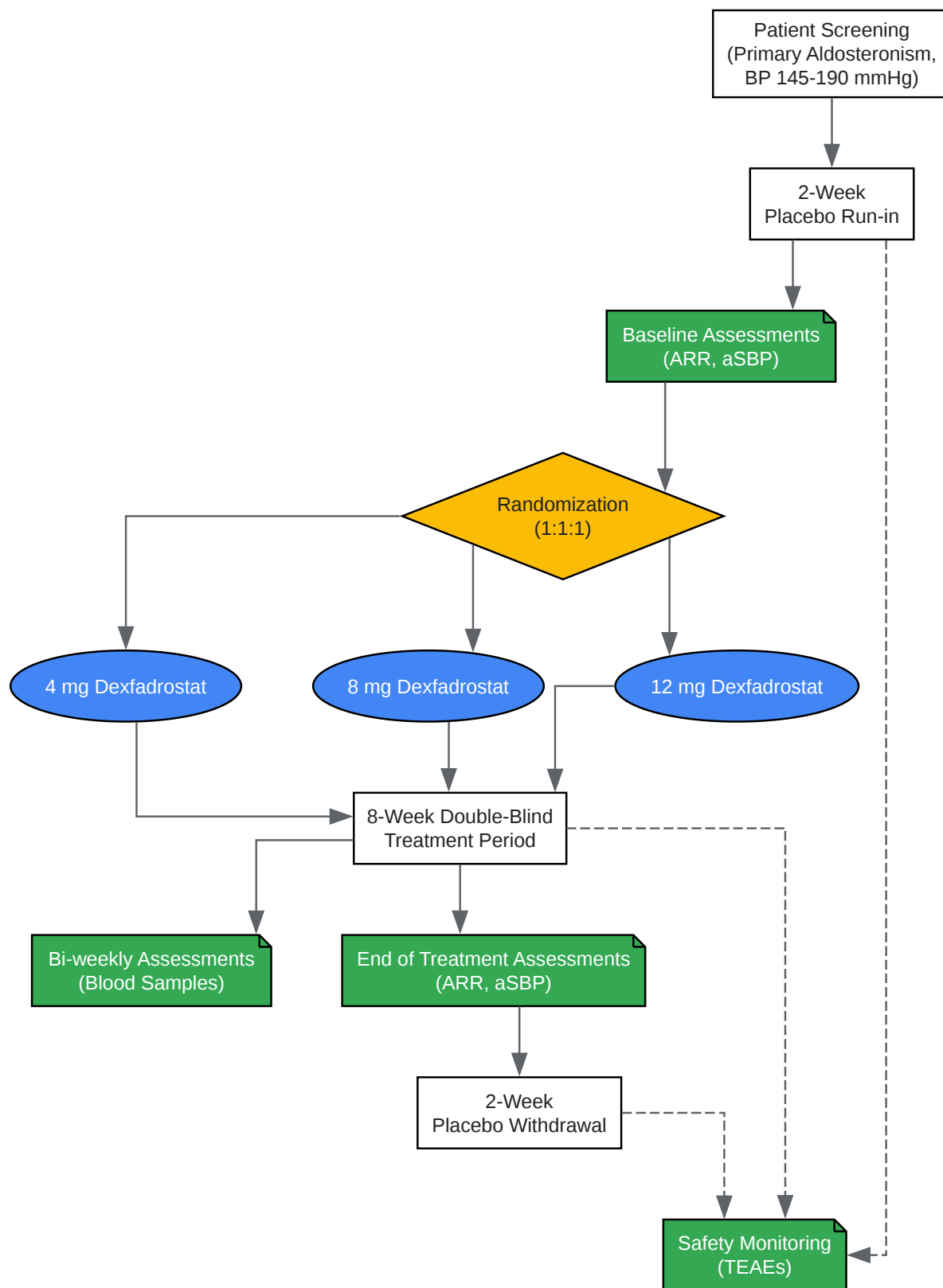
- Primary Endpoints:
 - Change in aldosterone-to-renin ratio (ARR) from baseline to the end of the treatment period.
 - Change in mean 24-hour ambulatory systolic blood pressure (aSBP) from baseline to the end of the treatment period.
- Safety Endpoints:
 - Occurrence of treatment-emergent adverse events (TEAEs) and serious adverse events.
- Data Collection:
 - Blood samples are collected every 2 weeks.
 - 24-hour aSBP is recorded at the beginning and end of the treatment period.

Visualizations



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Caption: Mechanism of Action of **(S)-Dexfadrostat**.



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Caption: Phase 2 Clinical Trial Workflow.

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